

# Application Notes: High-Quality Genomic DNA Isolation from Bacteria using the CTAB Method

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## Compound of Interest

Compound Name: *Cetyltrimethylammonium bromide*

Cat. No.: *B091091*

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## Introduction

The isolation of high-purity, high-molecular-weight genomic DNA (gDNA) is a critical first step for a multitude of molecular biology applications, including polymerase chain reaction (PCR), next-generation sequencing, and restriction enzyme digestion. The Cetyltrimethylammonium bromide (CTAB) method is a robust and cost-effective technique widely employed for extracting gDNA from various organisms, including bacteria.<sup>[1][2]</sup> This method is particularly advantageous for bacterial species that produce high levels of polysaccharides, which can act as inhibitors in downstream applications.<sup>[1]</sup> The protocol detailed here provides a reliable means to lyse bacterial cells and effectively separate DNA from cellular contaminants like proteins and polysaccharides.

## Principle of the Method

The CTAB DNA extraction method leverages the chemical properties of the cationic detergent CTAB.<sup>[1]</sup> In a high-salt buffer, CTAB binds to and precipitates polysaccharides and proteins, while the DNA remains in solution. This differential solubility is the key to separating DNA from other cellular components.<sup>[1]</sup> Subsequent steps involving organic solvents like chloroform and phenol-chloroform are used to further denature and remove proteins.<sup>[1][3]</sup> Finally, the gDNA is precipitated from the aqueous phase using isopropanol or ethanol, washed to remove residual salts, and resuspended in a suitable buffer for storage and downstream use.<sup>[1][3]</sup> For Gram-

positive bacteria, which possess a thick peptidoglycan cell wall, an initial enzymatic lysis step using lysozyme is often required for efficient cell disruption.[\[3\]](#)[\[4\]](#)

## Materials and Reagents

- CTAB Lysis Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)[\[1\]](#)[\[5\]](#)
- Lysozyme (for Gram-positive bacteria)
- Proteinase K
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
- Chloroform:Isoamyl Alcohol (24:1)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0) or DNase-free water
- RNase A (optional)

## Experimental Protocol

This protocol is a general guideline and may need optimization for specific bacterial strains.

### 1. Cell Harvesting and Lysis:

- Grow a bacterial culture to the late-log or early-stationary phase to maximize DNA yield and quality.[\[6\]](#)
- Pellet the cells from the culture by centrifugation (e.g., 3000 x g for 10 minutes). Discard the supernatant.[\[3\]](#)
- Resuspend the cell pellet in TE buffer.

- For Gram-positive bacteria: Add lysozyme to the resuspended cells and incubate at 37°C for at least 30 minutes.[4]
- Add Proteinase K and CTAB Lysis Buffer to the cell suspension. Mix thoroughly by inversion.
- Incubate the mixture in a water bath at 65°C for 60 minutes, with occasional gentle mixing.[1][3]

## 2. Purification:

- Add an equal volume of chloroform:isoamyl alcohol (24:1) to the lysate. Mix gently by inverting the tube until an emulsion is formed.[7]
- Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to separate the phases.[3]
- Carefully transfer the upper aqueous phase containing the DNA to a new tube, avoiding the protein interface.[3][7]
- Optional (for higher purity): Repeat the chloroform:isoamyl alcohol extraction until the interface is clear.
- For further purification, add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1), mix by inversion, and centrifuge. Transfer the aqueous phase to a new tube.[3]

## 3. DNA Precipitation:

- To the final aqueous phase, add 0.6-0.7 volumes of ice-cold isopropanol.[1][7]
- Mix gently by inverting the tubes until a white, thread-like DNA precipitate becomes visible.[1]
- Incubate at -20°C for at least one hour to enhance precipitation.[1][3]
- Pellet the DNA by centrifugation at high speed for 10-15 minutes at 4°C.[3][4]
- Carefully decant the supernatant without disturbing the DNA pellet.

## 4. Washing and Resuspension:

- Wash the DNA pellet with 70% ice-cold ethanol to remove residual salts and CTAB.[\[1\]](#)[\[4\]](#)
- Centrifuge at high speed for 5 minutes at 4°C. Carefully remove the ethanol.[\[8\]](#)
- Air-dry the pellet for a short period to remove any remaining ethanol. Do not over-dry the pellet as it can be difficult to redissolve.
- Resuspend the DNA pellet in an appropriate volume of TE buffer or DNase-free water.[\[4\]](#)  
Incubation at 55-60°C for 10-30 minutes can aid in dissolving the DNA.[\[1\]](#)
- Optional: Add RNase A and incubate at 37°C for 30-60 minutes to remove RNA contamination.[\[4\]](#)[\[7\]](#)

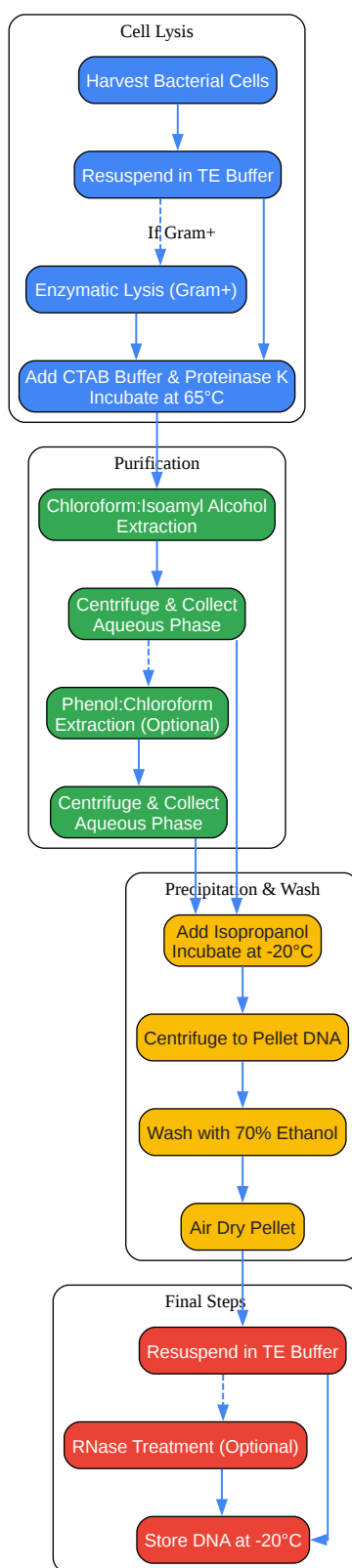
## Quantitative Data Summary

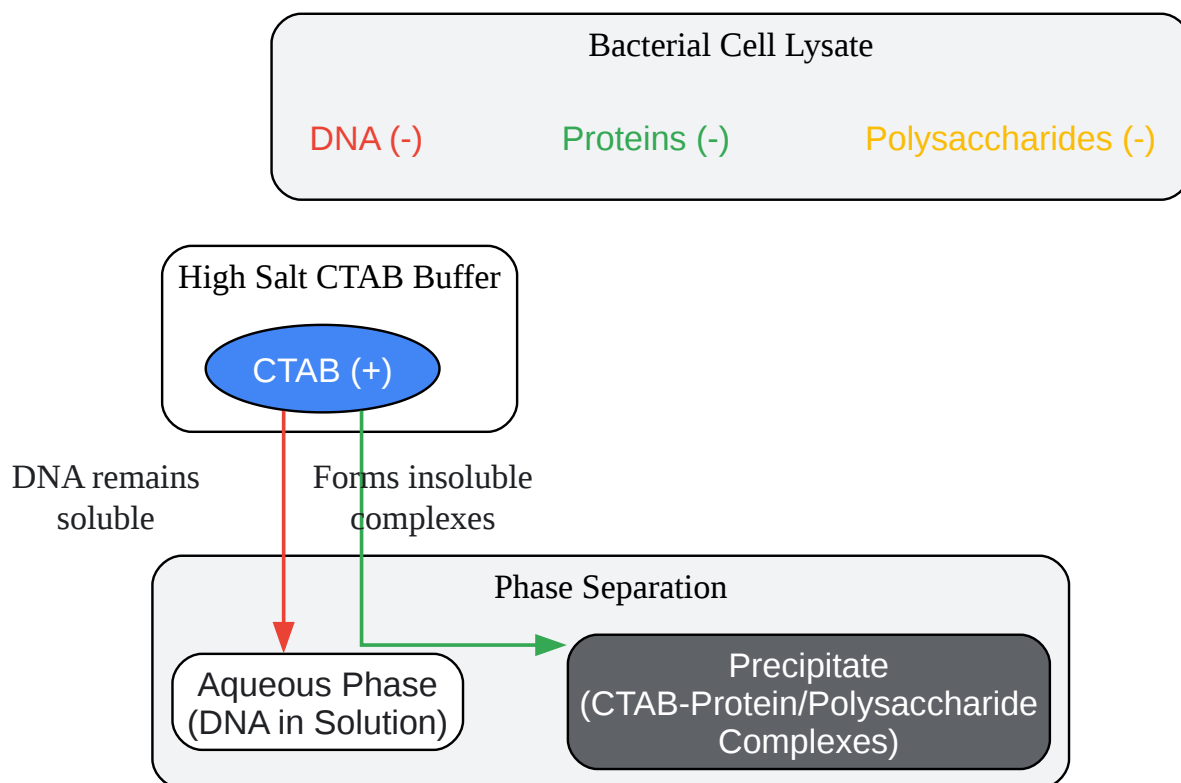
The yield and purity of genomic DNA isolated using the CTAB method can vary depending on the bacterial species, cell density, and specific protocol modifications.

Bacterial Species	Gram Stain	Starting Material	DNA Yield (µg/mL of culture)	A260/A280 Ratio	A260/A230 Ratio	Reference
Escherichia coli	Gram-Negative	Broth Culture	~10-20	1.8-2.0	>1.8	General Expectation
Pseudomonas stutzeri	Gram-Negative	Broth Culture	High-quality DNA obtained	Not specified	Not specified	[3]
Gram-Negative Bacteria (general)	Gram-Negative	Sputum Samples	High Yield	~1.8	~1.44	[9]
Acinetobacter baumannii	Gram-Negative	Sputum Samples	High Yield	~1.8	Not specified	[9]
Klebsiella pneumoniae	Gram-Negative	Sputum Samples	High Yield	~1.8	Not specified	[9]
Pseudomonas aeruginosa	Gram-Negative	Sputum Samples	High Yield	~1.8	Not specified	[9]

Note: The A260/A280 ratio provides an estimate of DNA purity from protein contamination, with a ratio of ~1.8 being considered pure. The A260/A230 ratio is an indicator of purity from contaminants like polysaccharides and phenol, where a ratio of 1.8-2.2 is desired.[9]

## Visualized Workflows and Principles





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